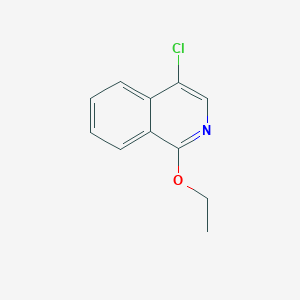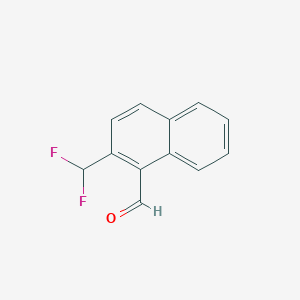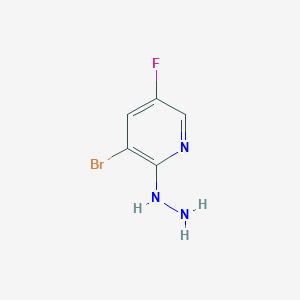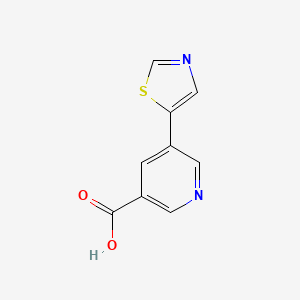![molecular formula C14H17NO B11893236 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol CAS No. 156638-83-4](/img/structure/B11893236.png)
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol is a complex organic compound with the molecular formula C14H17NO. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol can be achieved through a multi-step process involving the Fischer indole synthesis. This method typically involves the reaction of cycloheptanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s indole core is a common motif in many natural products and pharmaceuticals, making it valuable for drug discovery and development.
Medicine: Indole derivatives are known for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-ol: Another indole derivative with similar structural features but different substitution patterns.
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: Lacks the methyl and hydroxyl groups present in 5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and hydroxyl groups can enhance its interactions with molecular targets, potentially leading to improved therapeutic properties compared to similar compounds.
Propiedades
Número CAS |
156638-83-4 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
5-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-2-ol |
InChI |
InChI=1S/C14H17NO/c1-15-13-6-4-2-3-5-11(13)12-9-10(16)7-8-14(12)15/h7-9,16H,2-6H2,1H3 |
Clave InChI |
BAHOYABULMMMHV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CCCCC2)C3=C1C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-Dimethylbenzo[g]quinoline](/img/structure/B11893182.png)

![5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11893192.png)

![5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11893207.png)
![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)




